XLogP3 Lipophilicity Advantage of the Cyclopropyl + Trifluoroethyl Combination Over Ethyl and Unsubstituted Analogs
The target compound exhibits a computed XLogP3 of 1.4, which is substantially higher than both the trifluoroethyl-devoid analog 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid (XLogP3 = 0.6) and the cyclopropyl-devoid analog 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid (XLogP3 = 0.8) [1][2][3]. This represents a 2.3-fold increase in computed lipophilicity relative to the ethyl analog and a 1.75-fold increase relative to the cyclopropyl-devoid analog. The combination of the cyclopropyl ring and the trifluoroethyl group provides an additive lipophilic contribution, situating the compound in a more favorable LogP range for membrane permeability and oral bioavailability according to Lipinski's guidelines [4]. The 3-cyclopropyl regioisomer shows an identical XLogP3 of 1.4, indicating that lipophilicity alone does not differentiate the two regioisomers [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 5-cyclopropyl-1-ethyl analog: XLogP3 = 0.6; 1-(2,2,2-trifluoroethyl) analog: XLogP3 = 0.8; 3-cyclopropyl regioisomer: XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = +0.8 vs ethyl analog; +0.6 vs cyclopropyl-devoid analog; 0 vs 3-cyclopropyl regioisomer |
| Conditions | PubChem computed XLogP3-AA values, all compounds |
Why This Matters
Higher lipophilicity in the target compound relative to non-fluorinated or non-cyclopropyl analogs enhances membrane permeability potential, making it a preferred building block for CNS-penetrant or cell-permeable probe design.
- [1] PubChem Compound Summary for CID 145897127, 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid, XLogP3-AA = 1.4. NCBI, 2026. View Source
- [2] PubChem Compound Summary for CID 19622819, 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid, XLogP3-AA = 1.4. NCBI, 2026. View Source
- [3] PubChem Compound Summary for CID 16490804, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid, XLogP3 = 0.8; and CID 61265678, 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid, XLogP3-AA = 0.6. NCBI, 2026. View Source
- [4] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46 (1–3), 3–26. View Source
